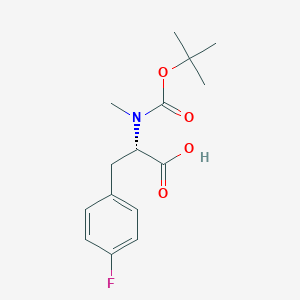

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine

Description

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is a fluorinated, N-methylated phenylalanine derivative protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in peptide synthesis and medicinal chemistry due to its modified aromatic side chain, which introduces steric and electronic effects. The Boc group enhances solubility in organic solvents and protects the amino group during synthetic processes, while the 4-fluoro and N-methyl substituents influence molecular interactions and metabolic stability .

Properties

CAS No. |

249736-15-0 |

|---|---|

Molecular Formula |

C15H20FNO4 |

Molecular Weight |

297.32 g/mol |

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

InChI Key |

GDUBFXWWALXNPA-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Modifications

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is a modified phenylalanine derivative with three critical structural features:

- A tert-butoxycarbonyl (Boc) group on the α-amino nitrogen.

- A methyl group on the same nitrogen.

- A fluorine atom at the para position of the phenyl side chain.

These modifications confer unique physicochemical properties, including enhanced metabolic stability and altered lipophilicity, making the compound valuable in peptide synthesis and drug discovery.

Synthetic Strategies and Methodologies

Boc Protection of the α-Amino Group

The Boc group is introduced to protect the primary amine during subsequent reactions. Standard conditions involve:

- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions : 0–25°C for 4–12 hours.

Example Protocol :

N-Methylation of the Protected Amine

Introducing the methyl group on the nitrogen requires careful optimization to avoid over-alkylation. Two primary methods are employed:

Method A: Reductive Amination

- Reagents : Formaldehyde (CH₂O), sodium cyanoborohydride (NaBH₃CN).

- Solvent : Methanol or acetonitrile.

- Conditions : pH 4–6 (acetic acid buffer), 25°C for 12–24 hours.

Example Protocol :

- Dissolve N-Boc-4-fluoro-L-phenylalanine (1.0 equiv) in methanol.

- Add formaldehyde (2.0 equiv) and NaBH₃CN (1.5 equiv).

- Adjust pH to 5 with acetic acid and stir for 24 hours.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Method B: Alkylation with Methyl Iodide

- Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).

- Solvent : Dimethylformamide (DMF).

- Conditions : 0°C to room temperature for 6–8 hours.

Example Protocol :

Optimization and Challenges

Selectivity in N-Methylation

Secondary amine formation (N-methyl) is challenging due to potential over-alkylation. Key parameters:

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine involves the following steps:

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in substituents at the phenyl ring or the amino acid backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine vs. Trifluoromethyl : The 4-fluoro substituent provides moderate electronegativity and steric effects, whereas 4-CF₃ (trifluoromethyl) significantly increases electron-withdrawing properties and metabolic resistance .

- N-Methylation: The N-methyl group in the target compound reduces hydrogen-bonding capacity but improves membrane permeability compared to non-methylated analogues like N-Boc-4-phenyl-L-phenylalanine .

- Aromatic Substitution : 4-Phenyl derivatives (e.g., N-Boc-4-phenyl-L-phenylalanine) exhibit higher lipophilicity (logP ~3.5) compared to fluorinated variants (logP ~2.8), impacting solubility and bioavailability .

Biological Activity

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine (Boc-Phe(4-F)-NHMe) is a fluorinated derivative of phenylalanine, notable for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevance in various research contexts.

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- CAS Number : 41153-30-4

- Appearance : White powder

- Melting Point : 83-86 °C

1. Transport Mechanisms

This compound is recognized for its role as a substrate for the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids across the blood-brain barrier (BBB) and into cancer cells, making it a target for drug delivery systems aimed at enhancing therapeutic efficacy in brain tumors .

2. Inhibition Studies

Research indicates that compounds similar to Boc-Phe(4-F)-NHMe exhibit inhibitory effects on specific proteases, such as the Staphylococcus aureus endoproteinase GluC. These inhibitors can prevent proteolysis of vital proteins like human IgG, suggesting potential applications in developing antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by fluorination at the para position of the phenyl ring. The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under mild conditions, allowing for further functionalization or incorporation into peptide sequences .

Table: Summary of Biological Activities

Case Studies

- LAT1 Targeting in Cancer Therapy : A study evaluated the effectiveness of Boc-Phe(4-F)-NHMe as a prodrug linked to chemotherapeutic agents. The results indicated enhanced uptake and reduced tumor growth in animal models, highlighting its potential in targeted cancer therapies .

- Antibacterial Applications : Research focused on synthesizing peptidyl derivatives from Boc-Phe(4-F)-NHMe showed significant inhibition of bacterial growth, with implications for developing new antibiotics against resistant strains .

Q & A

Q. What are the standard synthetic routes for N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine?

- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the amino group, (2) introduction of the fluorine substituent, and (3) N-methylation. For example, in , the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in 1,4-dioxane/water). Fluorination can be achieved via halogen exchange (e.g., substituting iodine in intermediates like Boc-Phe(4-I)-OMe using fluorinating agents). N-Methylation may involve alkylation of the amine with methyl iodide or reductive amination. Post-synthetic steps often include purification via column chromatography and characterization by NMR and elemental analysis .

Q. How is the Boc protecting group introduced and removed during synthesis?

- Methodological Answer :

- Introduction : The Boc group is added by reacting the amino acid with Boc₂O in a polar solvent (e.g., 1,4-dioxane) under basic conditions (e.g., NaOH) at 0–25°C for 4–12 hours (as shown in ).

- Removal : Deprotection is performed using acidic conditions, such as HCl in dioxane (4 M, 2–4 hours at 25°C) or trifluoroacetic acid (TFA) in dichloromethane. The choice of acid depends on downstream compatibility (e.g., HCl is preferred for salts, while TFA is used for direct peptide coupling) .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., fluorine at the para position, Boc group integrity). For example, in , NMR data (δ 7.19–7.38 ppm for aromatic protons) confirm phenylalanine backbone stability.

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., reports C 51.78% vs. cal. 51.74%).

- HPLC : Used to assess purity (>99% in ).

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ for C₁₅H₂₀FNO₄) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization requires addressing:

- Fluorination Efficiency : Substitution of iodine with fluorine (e.g., using KF or CsF) may require palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures (80–100°C). reports 73.58% yield for tributyl borate-mediated steps.

- Side Reactions : Competing hydrolysis of Boc groups can be minimized by controlling pH (neutral to slightly basic) and avoiding prolonged reaction times.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while anhydrous conditions prevent Boc deprotection .

Q. What challenges arise when incorporating this compound into peptide chains?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group and N-methylation may reduce coupling efficiency. Using coupling agents like EDC/HOBt (as in ) enhances activation of the carboxylate.

- Racemization Risk : Prolonged coupling times at high pH can lead to epimerization. Optimize reaction duration (1–2 hours) and monitor by chiral HPLC.

- Deprotection Compatibility : Acid-labile Boc groups require orthogonal protection (e.g., Fmoc for solid-phase synthesis) if additional acidic steps are needed .

Q. How can contradictions in synthetic protocols or characterization data be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate methods from conflicting sources (e.g., vs. ) under controlled conditions (solvent purity, inert atmosphere).

- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous substituent positions. For example, NOESY can confirm spatial proximity of fluorine and methyl groups.

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or reaction pathways, aligning theoretical and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.